molecular formula C7H3BrF4O B1403842 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene CAS No. 1417569-24-4

1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene

Cat. No.: B1403842
CAS No.: 1417569-24-4
M. Wt: 259 g/mol
InChI Key: ZMEGBPRYVSYSQZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene is an organic compound with the molecular formula C7H3BrF4O. This compound is part of the broader class of bromobenzenes, which are aromatic compounds containing a bromine atom attached to a benzene ring. The presence of difluoromethoxy and difluoro substituents makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethoxy)-2,3-difluoro-benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through covalent or non-covalent binding. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

  • 1-Bromo-4-(difluoromethoxy)benzene
  • 1-Bromo-2,3-difluorobenzene
  • 1-Bromo-4-(trifluoromethoxy)benzene

Uniqueness: 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene is unique due to the combination of bromine, difluoromethoxy, and difluoro substitu

Properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEGBPRYVSYSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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